molecular formula C14H18N4O2 B7345841 (2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol

(2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol

Cat. No. B7345841
M. Wt: 274.32 g/mol
InChI Key: MSFYAMMEPGDJJM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of (2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol is not fully understood. However, it has been suggested that the compound acts as a modulator of the GABAergic system, which is responsible for regulating the activity of neurotransmitters in the brain. The compound has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. The compound has also been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol is its potential as a therapeutic agent for various neurological disorders. Its ability to modulate the GABAergic system and enhance the activity of inhibitory neurotransmitters makes it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on (2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol. One of the potential areas of research is the development of novel analogs of this compound with improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the compound's potential as a therapeutic agent for other neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop novel analogs with improved properties.

Synthesis Methods

The synthesis method of (2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol involves the reaction of (1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-2-ol with diethyl carbonate in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired compound in good yield.

Scientific Research Applications

(2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol has been used in various scientific research applications, including medicinal chemistry, neuroscience, and drug discovery. The compound has been found to possess potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

(2S)-3-(1-phenyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-10-12(20)8-17-7-6-14-13(9-17)15-16-18(14)11-4-2-1-3-5-11/h1-5,12,19-20H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFYAMMEPGDJJM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N(N=N2)C3=CC=CC=C3)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N(N=N2)C3=CC=CC=C3)C[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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